molecular formula C17H13FN2O2 B2714975 2-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide CAS No. 946209-60-5

2-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide

Cat. No. B2714975
CAS RN: 946209-60-5
M. Wt: 296.301
InChI Key: KCZRDWLMLNDQQN-UHFFFAOYSA-N
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Description

“2-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .


Chemical Reactions Analysis

The chemical reactions involving “2-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide” would depend on the specific conditions and reagents used. Isoxazole derivatives are known to participate in a variety of reactions, and the substitution of various groups on the isoxazole ring can impart different reactivity .

Scientific Research Applications

Antitumor Activity

Fluorinated benzothiazoles, structurally related to the compound of interest, have been shown to possess potent antitumor properties. For example, fluorinated 2-(4-aminophenyl)benzothiazoles are noted for their cytotoxicity in vitro in certain human breast cancer cell lines without exhibiting toxicity against nonmalignant cells. This selective cytotoxicity highlights the potential of these compounds in cancer therapy, with specific fluorinated derivatives undergoing pharmaceutical and preclinical development due to their promising broad-spectrum antitumor activity (Hutchinson et al., 2001).

Antimicrobial Applications

Another avenue of research involves the antimicrobial properties of fluorobenzamides. New derivatives bearing a fluorine atom have been synthesized and shown significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom enhances the antimicrobial efficacy of these compounds, underscoring the importance of fluorination in the development of new antimicrobial agents (Desai et al., 2013).

Radiosynthesis and Imaging Applications

Fluorine-18 labeled benzamide analogues, which may share structural similarities with the compound , have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds exhibit high tumor uptake and acceptable tumor/normal tissue ratios, demonstrating their potential as imaging agents in cancer diagnosis and therapy evaluation (Tu et al., 2007).

Metabolic and Mechanistic Insights

Research on fluorinated benzothiazoles, akin to the subject compound, has revealed that their antiproliferative activity against cancer cells derives from their metabolism and subsequent binding to macromolecules within sensitive cells. This process involves induction of and metabolism by cytochrome P450 1A1, with fluorinated derivatives showing an ability to be metabolized into reactive species that bind covalently to cellular macromolecules, a crucial step in exerting their cytotoxic effects (Brantley et al., 2004).

Mechanism of Action

    Target of action

    Isoxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Benzamide derivatives also have a wide range of biological activities .

    Mode of action

    The mode of action of isoxazole and benzamide derivatives can vary greatly depending on the specific compound and its structure. They can interact with a variety of targets in the body, leading to different biological effects .

    Biochemical pathways

    Isoxazole and benzamide derivatives can affect a variety of biochemical pathways, again depending on the specific compound and its structure .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of isoxazole and benzamide derivatives can vary greatly depending on the specific compound and its structure .

    Result of action

    The molecular and cellular effects of isoxazole and benzamide derivatives can vary greatly depending on the specific compound and its structure .

    Action environment

    Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of isoxazole and benzamide derivatives .

Safety and Hazards

The safety and hazards associated with “2-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide” would depend on its specific properties. Benzamide derivatives can be harmful if swallowed or absorbed through the skin, and may cause eye and skin irritation .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could lead to the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

2-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-15-9-5-4-8-14(15)17(21)19-11-13-10-16(22-20-13)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZRDWLMLNDQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide

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